(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine
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Overview
Description
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine is an organic compound that features two benzyl groups substituted with methoxy and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzyl groups.
Scientific Research Applications
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of signal transduction processes or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl chloride
- 4-Methylbenzylamine
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzoyl chloride
Uniqueness
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine is unique due to the presence of both methoxy and methyl substituents on the benzyl groups. This structural feature can impart distinct chemical and biological properties compared to its analogs. For example, the methoxy group can enhance the compound’s solubility and reactivity, while the methyl group can influence its steric and electronic characteristics .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMQTRGVKVYKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353479 |
Source
|
Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197728-27-1 |
Source
|
Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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